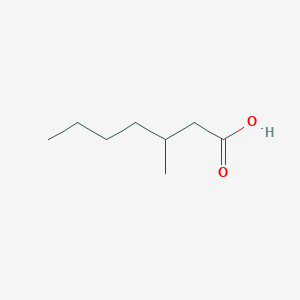

3-Methylheptanoic acid

描述

3-Methylheptanoic acid is an organic compound with the molecular formula C₈H₁₆O₂. It is a medium-chain fatty acid characterized by a methyl group attached to the third carbon of the heptanoic acid chain.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process starts with the preparation of sec-butyl crotonate, which is then reacted with a Grignard reagent (prepared from n-butyl bromide and magnesium turnings) in dry ether.

Fractional Crystallization: Another method involves the fractional crystallization of the salt of racemic this compound with (S)-α-methylbenzyl amine, followed by acidification.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions or other efficient synthetic routes that can be scaled up to meet industrial demands .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming ketones or aldehydes depending on the conditions and reagents used.

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

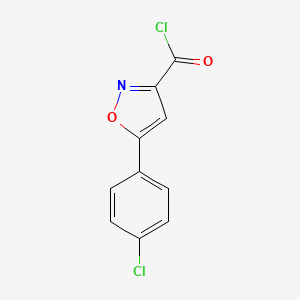

Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides or other substituted derivatives.

科学研究应用

3-Methylheptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: This compound is studied for its role in metabolic pathways and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of various chemicals and materials, including lubricants and plasticizers .

作用机制

The mechanism by which 3-Methylheptanoic acid exerts its effects involves its interaction with molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, affecting various biochemical pathways .

相似化合物的比较

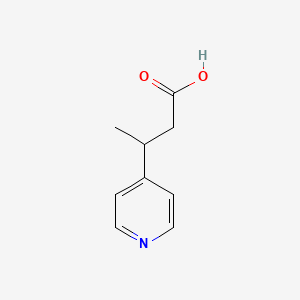

Heptanoic acid: Similar in structure but lacks the methyl group on the third carbon.

3-Methylhexanoic acid: Similar but with a shorter carbon chain.

3-Methyloctanoic acid: Similar but with a longer carbon chain.

Uniqueness: 3-Methylheptanoic acid is unique due to its specific chain length and the position of the methyl group, which confer distinct chemical and physical properties. These properties can influence its reactivity and applications compared to other similar compounds .

属性

IUPAC Name |

3-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57403-74-4 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known applications of 3-Methylheptanoic acid?

A1: this compound serves as a key intermediate in the synthesis of various compounds. For instance, it's a racemic analog of pheromones found in Hesperophylax occidentalis (a caddisfly) and Coleoptera scarabaeidae (a beetle family). [, ]

Q2: Are there any specific structural requirements for substrates interacting with the αβ-dihydroxyacid dehydratase enzyme, particularly concerning this compound and its derivatives?

A2: Research shows that the αβ-dihydroxyacid dehydratase enzyme exhibits substrate specificity. While (2RS,3SR)-2,3-Dihydroxybutanoic acid shows comparable dehydration rates to the natural substrate (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, the enzyme's activity significantly decreases with increasing alkyl chain length at the C-3 position. For instance, acids possessing a propyl group at C-3 display reduced activity, while those with an n-butyl substituent, like this compound derivatives, exhibit almost no activity. This suggests a size limitation within the enzyme's binding site. []

Q3: How can this compound be synthesized effectively?

A3: An improved synthesis method involves a two-step process. First, crotonic acid reacts with sec-butyl alcohol, protecting the carbonyl group and forming sec-butyl crotonate. This intermediate then undergoes a Grignard reaction with n-butylmagnesium bromide, yielding sec-butyl 3-methylheptanoate. Finally, alkaline hydrolysis of the ester produces the desired this compound. This method is appreciated for its novelty and high product purity. [, ] Alternative synthetic routes utilize chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone to produce both (R) and (S) enantiomers of this compound. []

Q4: What analytical techniques are employed to confirm the structure and purity of this compound after synthesis?

A4: The structure of this compound and its intermediates are confirmed using spectroscopic techniques such as ¹H NMR and IR spectroscopy. These techniques provide information on the specific hydrogen environments and functional groups present within the molecule, respectively. []

Q5: Can this compound isomers be separated effectively, and what techniques are used?

A5: Yes, isomers of branched perfluoroalkyl compounds, including perfluoro-3-methylheptanoic acid (P3FOA) alongside other structural isomers like P4FOA and P5FOA, can be separated using Supercritical Fluid Chromatography coupled with Time-of-Flight Mass Spectrometry (SFC-TOF-MS). This technique utilizes a cellulose tris (4-methylbenzoate) stationary phase and a mobile phase consisting of MeOH/H2O (5%)/ NH4HCO2 (10 mM)/CO2 for rapid baseline separation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)